N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is 366.07866149 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including F5291-0458, have demonstrated antibacterial effects. These compounds inhibit bacterial growth by interfering with essential cellular processes. Researchers have investigated their potential against various bacterial strains, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes . Further studies are needed to explore their mechanism of action and optimize their efficacy.
Antiviral Properties
Imidazole-containing compounds have shown promise as antiviral agents. F5291-0458 may inhibit viral replication or entry by targeting specific viral proteins. Researchers have evaluated similar derivatives for their activity against various viruses, including HIV . Understanding their mode of action and optimizing their selectivity is crucial for potential therapeutic applications.
Antitumor Potential
The antitumor activity of F5291-0458 and related compounds warrants investigation. In vitro studies have tested their effects on human solid tumor cell lines, such as PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP, and a leukemia cell line (HL-60) . These findings suggest a potential role in cancer therapy, but further preclinical and clinical studies are necessary.
Future Directions
The development of new benzoxazinone derivatives with improved biological activities is an active area of research . Future work could involve the synthesis and evaluation of “N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide” and related compounds, to explore their potential as therapeutic agents .
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular function .
Biochemical Pathways
It is likely that it influences multiple pathways given its complex structure, which suggests the potential for diverse biological activity .
Result of Action
It has been suggested that it may have antitumor activity, as some related compounds have shown moderate inhibition against various cell lines .
properties
IUPAC Name |
N-[4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-22-14-8-12(2-3-15(14)25-9-16(22)23)13-10-26-18(20-13)21-17(24)11-4-6-19-7-5-11/h2-8,10H,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFCVRKHBISTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)isonicotinamide |
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